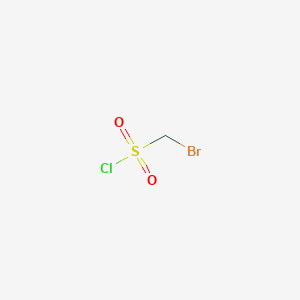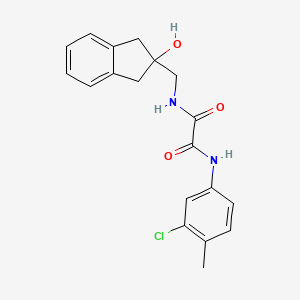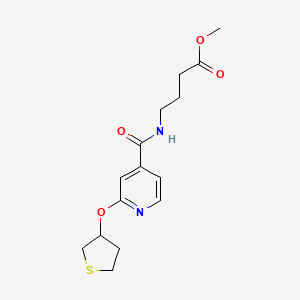![molecular formula C23H22N4O2 B2658493 N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide CAS No. 941894-55-9](/img/no-structure.png)
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a useful research compound. Its molecular formula is C23H22N4O2 and its molecular weight is 386.455. The purity is usually 95%.
BenchChem offers high-quality N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research has explored pyrazole-acetamide derivatives in the creation of novel Co(II) and Cu(II) coordination complexes. These complexes exhibit significant antioxidant activity, which is critical in combating oxidative stress-related diseases. The study demonstrates the role of hydrogen bonding in the self-assembly process of these complexes, highlighting their potential in the field of inorganic biochemistry and pharmaceuticals (Chkirate et al., 2019).
Pharmacological Evaluation for Anti-cancer and Anti-inflammatory Actions
Another research focus is on the computational and pharmacological potential of pyrazole derivatives. These compounds show promise in toxicity assessment, tumor inhibition, and anti-inflammatory actions. This evaluation is crucial for developing new therapeutic agents in oncology and pain management (Faheem, 2018).
Applications in Anti-HIV-1 and Antimicrobial Activities
The synthesis of N′-(1-(aryl)ethylidene)-2-(5,5-dioxido-3-phenylbenzo[e]pyrazolo[4,3-c][1,2]thiazin-4(1H)-yl)acetohydrazides has been researched for their potential anti-HIV-1 and cytotoxic activities. These compounds demonstrate effectiveness against the HIV-1 virus, indicating their potential as antiviral agents (Aslam et al., 2014). Additionally, novel thiazole derivatives bearing a sulfonamide moiety have been synthesized, showing significant antimicrobial activities, which can contribute to the development of new antibiotics (Darwish et al., 2014).
Potential in Diabetes Treatment
A study on 1,3-diaryl-[1H]-pyrazole-4-acetamides has shown their effectiveness in increasing glucose utilization in diabetic models. This research highlights the potential of these compounds in treating diabetes, offering a new class of therapeutic agents (Bebernitz et al., 2001).
Anticancer Properties
The synthesis of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives has been evaluated for their inhibitory effects on lung cancer cells. This research contributes to the ongoing search for effective treatments for lung cancer, showcasing the therapeutic potential of these compounds (Zheng et al., 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide involves the condensation of 4-methylphenylhydrazine with ethyl acetoacetate to form 2-(4-methylphenyl)pyrazol-3-one, which is then reacted with 2-chloroacetyl chloride to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate. This intermediate is then reacted with 3-ethylphenylamine to form the final product, N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide.", "Starting Materials": [ "4-methylphenylhydrazine", "ethyl acetoacetate", "2-chloroacetyl chloride", "3-ethylphenylamine" ], "Reaction": [ "Step 1: Condensation of 4-methylphenylhydrazine with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium carbonate to form 2-(4-methylphenyl)pyrazol-3-one.", "Step 2: Reaction of 2-(4-methylphenyl)pyrazol-3-one with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate.", "Step 3: Reaction of 2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetate with 3-ethylphenylamine in the presence of a base such as sodium hydride or potassium carbonate to form N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide." ] } | |
Numéro CAS |
941894-55-9 |
Formule moléculaire |
C23H22N4O2 |
Poids moléculaire |
386.455 |
Nom IUPAC |
N-(3-ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide |
InChI |
InChI=1S/C23H22N4O2/c1-3-17-5-4-6-19(13-17)24-22(28)15-26-11-12-27-21(23(26)29)14-20(25-27)18-9-7-16(2)8-10-18/h4-14H,3,15H2,1-2H3,(H,24,28) |
Clé InChI |
NYMWDJBLLLHNFE-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C)C2=O |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-{1-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl]-3-methyl-1H-pyrazol-5-yl}-5-nitrofuran-2-carboxamide](/img/structure/B2658413.png)
![Ethyl ({4-ethyl-5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-YL]-4H-1,2,4-triazol-3-YL}thio)acetate](/img/structure/B2658414.png)
![5-Bromo-2-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2658415.png)
![4,5-dimethyl-6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B2658416.png)

![Methyl 2-[(2-methoxy-2-oxoethyl)(methyl)amino]acetate](/img/structure/B2658419.png)
![1-(4-Chlorobenzo[d]thiazol-2-yl)azetidin-3-yl acetate](/img/structure/B2658422.png)




![N-(4-fluoro-2-methylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2658433.png)